N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N4O2S2/c1-19-4-7(12(18-19)21-2)11(20)17-13-16-8(5-22-13)6-3-9(14)23-10(6)15/h3-5H,1-2H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPDUFDAZOAXNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with 2,5-dichlorothiophene-3-carboxylic acid under acidic conditions.
Pyrazole Ring Formation: The pyrazole ring is formed by reacting 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid with appropriate reagents.
Coupling Reaction: The final step involves coupling the thiazole and pyrazole intermediates using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under controlled conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and advanced purification techniques.
Chemical Reactions Analysis
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms on the dichlorothiophene ring, using nucleophiles like amines or thiols to form substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Material Science: It is explored for its use in the synthesis of advanced materials, including organic semiconductors and conductive polymers.
Biological Research: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential to inhibit key enzymes involved in inflammation and cancer progression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s structural analogs fall into two categories based on the evidence: 1. Pyrazole-carboxamide derivatives (e.g., compounds 3a–3e in ): - Shared features: Pyrazole core, carboxamide linker, aryl/thiophene substituents. - Key differences: - The target compound substitutes the thiazole ring with a dichlorothiophene group, unlike the phenyl or chlorophenyl groups in 3a–3e . - The methoxy group at position 3 of the pyrazole is unique compared to methyl or cyano groups in analogs like 3c or 3d .
Thiazol-2-yl benzamide derivatives (e.g., compounds 4d–4i in ):
- Shared features : Thiazole core, carboxamide linkage.
- Key differences :
- The target compound lacks morpholine or piperazine substituents (e.g., 4d, 4e) but includes a dichlorothiophene moiety, which may confer distinct electronic and steric properties .
Physical and Spectral Data
Key Research Findings
- Synthetic Efficiency : Compounds like 3a–3e () achieved moderate yields (62–71%) via EDCI/HOBt-mediated coupling, suggesting the target compound may require similar conditions .
- Bioactivity Potential: Thiazole-pyrazole hybrids (e.g., 4d–4i in ) are often explored for kinase inhibition or antimicrobial activity.
- Stability: Halogenated thiophenes (e.g., dichlorothiophene) are known to resist metabolic degradation, offering an advantage over non-halogenated analogs like 3c or 4h .
Biological Activity
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring, a thiophene moiety, and a pyrazole core. This structural diversity is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H10Cl2N4OS |
| Molecular Weight | 375.3 g/mol |
| CAS Number | 921518-50-5 |
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents.
- Antitumor Effects : Research indicates that this compound can inhibit the growth of cancer cells through apoptosis and cell cycle arrest mechanisms .
- Anti-inflammatory Properties : It has been associated with reduced inflammation markers in preclinical models, suggesting potential use in treating inflammatory diseases.
- Neuroprotective Effects : Studies have indicated that it may protect neuronal cells from oxidative stress, which is beneficial in neurodegenerative conditions .
The biological effects of this compound are mediated through various biochemical pathways:
- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, influencing drug metabolism and potentially leading to drug-drug interactions.
- Signaling Pathways : It modulates key signaling pathways such as MAPK/ERK, which are crucial for cell proliferation and differentiation .
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Cancer Research : A study demonstrated that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis through caspase activation .
- Inflammation Models : In animal models of arthritis, treatment with this compound resulted in decreased levels of inflammatory cytokines and improved clinical scores.
- Antimicrobial Testing : In vitro tests showed that the compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus .
Q & A
What synthetic methodologies are recommended for synthesizing N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide?
Answer:
The compound is synthesized via multi-step heterocyclic coupling reactions. Key steps include:
- Thiazole formation : Reacting 2,5-dichlorothiophene-3-carbaldehyde with thiourea derivatives under acidic conditions to form the thiazole core .
- Pyrazole functionalization : Introducing the 3-methoxy-1-methylpyrazole moiety via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt as coupling agents) .
- Final assembly : Amide bond formation between the thiazole and pyrazole units, optimized in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base, monitored by TLC (Rf: 0.5 in ethyl acetate/hexane) .
Critical parameters : Temperature (60–80°C), solvent purity, and inert atmosphere to prevent oxidation of sulfur-containing intermediates .
Which spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
- 1H/13C NMR : Confirm regiochemistry of thiophene, thiazole, and pyrazole rings. Key signals: Thiophene protons at δ 7.2–7.5 ppm; pyrazole methyl at δ 3.8 ppm .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₂Cl₂N₄O₂S₂: 427.98) .
- IR spectroscopy : Identify carboxamide C=O stretch (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
- X-ray crystallography (if crystals form): Resolve 3D conformation and hydrogen-bonding patterns .
How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer:
- Cross-validation : Use 2D NMR (HSQC, HMBC) to assign ambiguous proton-carbon correlations. For example, HMBC correlations between thiazole C-2 and thiophene H-3 confirm connectivity .
- Isotopic labeling : Introduce deuterated analogs to distinguish overlapping signals in crowded spectral regions .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 16) to validate assignments .
What experimental strategies are effective for studying this compound’s biological activity?
Answer:
- In vitro assays :
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains .
- Anticancer : MTT viability assays on cancer cell lines (e.g., IC₅₀ determination for HeLa or MCF-7) .
- Target identification :
- Molecular docking : Screen against kinases (e.g., EGFR, VEGFR) using AutoDock Vina to predict binding modes .
- Enzyme inhibition : Measure activity against COX-2 or cytochrome P450 isoforms via fluorometric assays .
How does the compound’s structure compare to analogs with similar pharmacological profiles?
Answer:
| Compound | Core Structure | Key Modifications | Reported Activity |
|---|---|---|---|
| Target Compound | Thiazole + Pyrazole + Thiophene | 2,5-Dichlorothiophene, 3-methoxy group | Broad-spectrum antimicrobial |
| Analog A () | Thiazole + Oxazole | Methoxyphenyl substituent | Anticancer (IC₅₀: 12 µM) |
| Analog B () | Benzothiazole + Pyrimidine | Chlorophenyl group | Kinase inhibition (EGFR, Ki: 0.8 nM) |
Structural insights : The 2,5-dichlorothiophene enhances lipophilicity, potentially improving membrane permeability compared to non-halogenated analogs .
How do substituents like the methoxy group influence the compound’s reactivity?
Answer:
- Electron-donating effects : The 3-methoxy group increases electron density on the pyrazole ring, facilitating electrophilic aromatic substitution (e.g., nitration at C-5) .
- Steric hindrance : The methyl group at N-1 restricts rotation, stabilizing planar conformations critical for target binding .
- Solubility : Methoxy improves aqueous solubility (logP reduction by ~0.5 units) compared to methyl or ethyl analogs .
What factors influence yield and purity during large-scale synthesis?
Answer:
- Solvent choice : DMF improves coupling efficiency but requires post-reaction dialysis to remove residuals .
- Catalyst optimization : Substoichiometric CuI (5 mol%) enhances Ullmann-type couplings for thiazole-pyrazole linkage .
- Purification : Gradient flash chromatography (hexane → ethyl acetate) isolates the product at >95% purity .
What mechanistic approaches are used to study nucleophilic substitution reactions involving this compound?
Answer:
- Kinetic studies : Monitor reaction progress via in situ IR to track carbonyl intermediates .
- Isotope effects : Use ¹⁸O-labeled water in hydrolysis experiments to distinguish SN1 vs. SN2 pathways .
- Computational modeling : Map transition states using DFT (B3LYP/6-31G*) to predict regioselectivity in thiophene functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
